4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS: 747411-17-2) is a thienopyrimidine derivative with the molecular formula C₁₃H₁₂N₄OS and a molecular weight of 272.33 g/mol . Thienopyrimidines are heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties . The hydrazino (-NH-NH₂) substituent at the 4-position and the 4-methoxyphenyl group at the 5-position distinguish this compound from other analogs. While its specific biological activities remain understudied, structural analogs have demonstrated efficacy in targeting cancer cell lines and microbial pathogens .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-4-2-8(3-5-9)10-6-19-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCATQLZRJMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Hydrate-Mediated Substitution
Procedure :
- Starting Material : 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (1.0 equiv)
- Reagent : Hydrazine hydrate (3.0 equiv)
- Solvent : Anhydrous ethanol or methanol
- Conditions : Reflux at 80–90°C for 6–8 hours under nitrogen atmosphere.
- Workup : The reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Yield : 68–75%.
Mechanistic Insight : The chloro group at C4 undergoes nucleophilic displacement by hydrazine, facilitated by the electron-deficient nature of the pyrimidine ring. The methoxyphenyl group at C5 remains inert due to its electron-donating methoxy substituent, which stabilizes the aromatic system.
Cyclocondensation of Functionalized Thiophene Precursors
An alternative approach constructs the thienopyrimidine ring system de novo, incorporating both the hydrazino and methoxyphenyl groups during cyclization.
Two-Step Cyclization Using Thiourea Derivatives
Step 1: Synthesis of 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Starting Material : 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide (1.0 equiv)
- Reagent : Thiourea (1.2 equiv) in acetic acid
- Conditions : Reflux at 120°C for 4 hours.
- Intermediate Isolation : The product is precipitated by dilution with ice water and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Step 2: Hydrazination of the Pyrimidinone Intermediate
- Intermediate : 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv)
- Reagent : Hydrazine hydrate (5.0 equiv) in ethanol
- Conditions : Reflux at 90°C for 12 hours.
- Yield : 62% after recrystallization from dimethylformamide (DMF).
Key Advantage : This method avoids halogenated intermediates, reducing purification challenges. However, prolonged reaction times are required for complete conversion.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics.
One-Pot Microwave Cyclocondensation
Reagents :
- 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (1.0 equiv)
- Hydrazine hydrate (4.0 equiv)
- Acetic acid (catalytic)
Conditions :
Advantage : Dramatically reduces reaction time from hours to minutes while improving yield.
Comparative Analysis of Methods
Mechanistic Considerations
- Nucleophilic Aromatic Substitution : The hydrazino group incorporation relies on the pyrimidine ring’s electron deficiency, which activates the C4 position for attack by hydrazine.
- Ring Construction : Cyclocondensation methods exploit the reactivity of thiourea or malononitrile derivatives to form the pyrimidine ring, with the methoxyphenyl group pre-installed in the thiophene precursor.
- Cross-Coupling Efficiency : Suzuki reactions exhibit moderate yields due to steric hindrance from the hydrazino group but offer flexibility in introducing diverse aryl groups.
Chemical Reactions Analysis
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 4-hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Biochemistry
Enzyme Inhibition
This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its hydrazino group allows for interaction with enzyme active sites, potentially leading to the development of new therapeutic agents.
Case Study:
A recent investigation into the inhibition of dihydrofolate reductase (DHFR) by this compound revealed promising results, suggesting its use as a lead compound for developing new antifolates .
Material Science
Polymer Synthesis
this compound has applications in synthesizing novel polymers with enhanced electrical and thermal properties. Its unique structure allows for incorporation into polymer matrices, improving material performance.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Electrical Conductivity | Moderate |
| Mechanical Strength | High |
Analytical Chemistry
Analytical Methods
This compound can be analyzed using advanced techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. These methods are crucial for determining purity and structural integrity during synthesis.
Mechanism of Action
The mechanism of action of 4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Chlorination using POCl₃/PCl₅ is a standard method for introducing chloro substituents, enabling subsequent functionalization (e.g., hydrazinolysis) .
- Hydrazinolysis is critical for introducing hydrazino groups, though yields are often moderate .
Key Observations :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro) and planar aromatic systems .
- Anti-cancer activity in thienopyrimidines is enhanced by hydrophobic substituents (e.g., biphenyl urea) that improve target binding .
- The hydrazino group in the target compound may enable chelation or hydrogen bonding, though this requires experimental validation .
Biological Activity
4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C13H12N4OS and a molecular weight of 272.33 g/mol, is structurally related to thienopyrimidine derivatives, which are known for their therapeutic potential against various diseases, including cancer and infections.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution, which can be utilized to create derivatives with enhanced biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activities, potentially leading to anticancer and antimicrobial effects. The exact molecular pathways involved remain an area of active research .
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of key enzymes involved in cancer cell proliferation:
- Aurora Kinase Inhibition : Compounds within this class have been identified as potent inhibitors of Aurora kinases, with some showing IC50 values in the nanomolar range .
- EGFR Inhibition : Certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For example, compounds have shown IC50 values as low as 9.1 nM against MCF-7 breast cancer cells .
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties. The presence of functional groups such as methoxy has been linked to enhanced activity against bacterial strains and fungi. Studies suggest that these compounds may act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thienopyrimidine derivatives found that modifications at the phenyl ring significantly impacted their potency against human cancer cell lines. For instance, a derivative with three methoxy groups exhibited an IC50 value of 8.37 µg/mL against BALB 3T3 cells .
- In Vivo Studies : Research involving animal models has shown promising results for thienopyrimidine derivatives in inhibiting tumor growth. One study reported that certain compounds demonstrated significant antitumor activity against HT1080 human fibrosarcoma models .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Anticancer | TBD |
| 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | Structure | Anticancer | TBD |
| 4-Hydrazino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | TBD | Antimicrobial | TBD |
Q & A
Q. What are the standard synthetic routes for preparing 4-hydrazino-substituted thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the thieno[2,3-d]pyrimidine core. For example, 4-chloro intermediates (e.g., 4-chloro-5-phenylthieno[2,3-d]pyrimidine) are first synthesized via chlorination with POCl₃ under reflux, followed by nucleophilic substitution with hydrazine to introduce the hydrazino group . Optimization includes controlling stoichiometry (e.g., 1:70 molar ratio of precursor to POCl₃), reaction time (2–4 hours at 80–100°C), and neutralization protocols to isolate products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrazino group integration (e.g., NH₂ protons appear as broad singlets at δ 4.5–5.5 ppm) .
- IR Spectroscopy : For detecting N–H stretches (3200–3400 cm⁻¹) and C=N/C=S vibrations .
- Mass Spectrometry (ESI-MS or GC-MS) : To verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment using reverse-phase C18 columns and acetonitrile/water gradients .
Q. Why is the thieno[2,3-d]pyrimidine core structurally significant in medicinal chemistry?
The fused thiophene-pyrimidine system enhances π-stacking interactions with biological targets, while its planar structure allows for facile functionalization at positions 4, 5, and 5. The 4-hydrazino group introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Variable Substituents : Systematically modify the 4-methoxyphenyl group (e.g., replace with halogenated or electron-deficient aryl rings) to assess electronic effects on receptor binding .
- Hydrazino Group Modifications : Compare hydrazino with alkylamino or alkoxy groups to determine the necessity of NH₂ for activity .
- Biological Assays : Use enzyme inhibition assays (IC₅₀ determination) or antimicrobial disk diffusion tests to quantify activity changes .
Q. What computational strategies are suitable for predicting the binding affinity of 4-hydrazino derivatives with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with crystallized targets (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonds between the hydrazino group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational dynamics .
Q. How should researchers address contradictions in reported bioactivity data for thieno[2,3-d]pyrimidines?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-inflammatory activity in RAW264.7 macrophages may not translate to in vivo models due to metabolic differences .
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize potency claims .
Q. What are the challenges in optimizing the solubility and stability of 4-hydrazino thieno[2,3-d]pyrimidines?
- Solubility : Use co-solvents (DMSO/PEG 400) or formulate as hydrochloride salts. LogP values >3 indicate poor aqueous solubility, requiring nanoformulation .
- Stability : Monitor hydrazino group oxidation via HPLC under accelerated conditions (40°C/75% RH). Antioxidants (e.g., BHT) or lyophilization may improve shelf life .
Q. What experimental evidence supports the role of the 4-methoxyphenyl group in target selectivity?
- Comparative Studies : Derivatives lacking the 4-methoxyphenyl group show reduced affinity for serotonin receptors but retained activity against bacterial DNA gyrase, suggesting the substituent fine-tunes selectivity .
- Crystallography : Resolve co-crystal structures to identify hydrophobic pocket interactions involving the methoxy group .
Methodological Considerations
Q. How can regioselectivity issues during thieno[2,3-d]pyrimidine functionalization be mitigated?
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
